molecular formula C6H6BrNO3S B6253041 3-bromo-5-hydroxybenzene-1-sulfonamide CAS No. 1243365-25-4

3-bromo-5-hydroxybenzene-1-sulfonamide

Cat. No.: B6253041
CAS No.: 1243365-25-4
M. Wt: 252.1
InChI Key:
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Description

3-bromo-5-hydroxybenzene-1-sulfonamide is a chemical compound with the molecular formula C6H6BrNO3S and a molecular weight of 252.09 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-hydroxybenzene-1-sulfonamide typically involves the bromination of 5-hydroxybenzene-1-sulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-bromo-5-hydroxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-5-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and hydroxyl groups can also participate in various biochemical interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-hydroxybenzene-1-sulfonamide is unique due to the specific positioning of the bromine, hydroxyl, and sulfonamide groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

1243365-25-4

Molecular Formula

C6H6BrNO3S

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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